molecular formula C23H22FN7OS B2833789 2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863458-37-1

2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2833789
CAS No.: 863458-37-1
M. Wt: 463.54
InChI Key: ZLQJGQJKHNBZBN-UHFFFAOYSA-N
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Description

The compound “2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone” is a derivative of the thienotriazolodiazepine class . It has been sold as a designer drug and is known for its potent sedative and anxiolytic effects .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .


Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) . This process has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .

Scientific Research Applications

Phosphodiesterase Inhibition for Neurodegenerative and Neuropsychiatric Diseases Research has explored derivatives of this compound class for their potential in inhibiting phosphodiesterase 1 (PDE1), a target for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. The derivatives demonstrated picomolar inhibitory potency and excellent selectivity, highlighting their potential in CNS disorders (Peng Li et al., 2016).

Antimicrobial and Antitumor Activities Compounds synthesized from this scaffold have shown antimicrobial and antitumor activities. For instance, derivatives have been evaluated as inhibitors of 15-lipoxygenase, potentially offering therapeutic avenues for diseases where inflammation plays a key role (Tayebe Asghari et al., 2016). Additionally, enaminones derived from related structures have been synthesized and shown to possess both antitumor and antimicrobial activities, indicating their potential in cancer and infection treatments (S. Riyadh, 2011).

Synthesis of Pyrazolo and Triazolo Pyrimidines for Biological Applications Research has focused on the synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines from related scaffolds, with applications ranging from antitumor to antimicrobial activities. These derivatives underscore the versatility of the core structure in generating biologically active compounds (Nadia A. Abdelriheem et al., 2017).

Discovery of P2X7 Antagonist for Mood Disorders A specific application involved the use of a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists from related compounds, leading to the discovery of a clinical candidate for the treatment of mood disorders. This showcases the potential of such compounds in developing new therapeutic agents (C. Chrovian et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is known that thienotriazolodiazepines, a class to which this compound belongs, are GABAA receptor positive allosteric modulators .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7OS/c24-19-9-5-4-6-17(19)14-31-22-21(27-28-31)23(26-16-25-22)33-15-20(32)30-12-10-29(11-13-30)18-7-2-1-3-8-18/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJGQJKHNBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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